2-(2-Hydroxypropyl)benzene-1,4-diol
Description
2-(2-Hydroxypropyl)benzene-1,4-diol is a hydroquinone derivative with a hydroxypropyl substituent at the benzene ring’s 2-position. Its structure consists of a central benzene-1,4-diol (hydroquinone) core modified by a 2-hydroxypropyl group (–CH₂CH(OH)CH₃) (Figure 1). This substitution introduces both hydrophilic (hydroxyl) and moderately lipophilic (alkyl chain) properties, distinguishing it from simpler hydroquinone derivatives.
Properties
CAS No. |
14293-26-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-(2-hydroxypropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H12O3/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,10-12H,4H2,1H3 |
InChI Key |
OJBAHOBUFNORDT-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)O)O)O |
Synonyms |
(-)-2,5-Dihydroxy-α-methylphenethyl alcohol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(2-Hydroxypropyl)benzene-1,4-diol with structurally or functionally related compounds:
Key Comparative Insights
Substituent Effects on Reactivity and Applications: The 2-hydroxypropyl group in the target compound likely enhances solubility in polar solvents compared to unsubstituted hydroquinone, while retaining redox activity due to the diol core. In contrast, 2-(12-mercaptododecyl)benzene-1,4-diol leverages a thiol-terminated alkyl chain for covalent gold nanoparticle binding, a property absent in hydroxypropyl derivatives . Isoprenoid-substituted analogs (e.g., compound from Radula acuminata) exhibit significant anti-inflammatory activity, suggesting that bulky, branched substituents may enhance bioactivity by improving membrane interaction or target binding .
S. aureus), possibly due to fewer hydroxyl groups or shorter chain length . Hydroquinone itself is a potent antioxidant but causes skin irritation, whereas hydroxypropyl substitution might mitigate toxicity while retaining utility in polymer or drug delivery systems .
Structural Diversity and Sources: Natural products (e.g., plant and fungal isolates) often feature complex substituents like isoprenoid chains or dihydroxyalkyl groups, while synthetic derivatives (e.g., thiol- or hydroxypropyl-substituted) prioritize functional group compatibility for materials science .
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